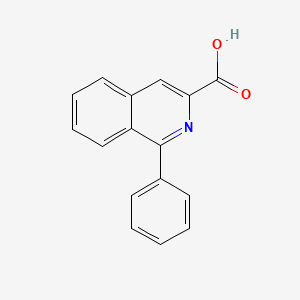

1-Phenylisoquinoline-3-carboxylic acid

Description

1-Phenylisoquinoline-3-carboxylic acid is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly in the development of antitumor agents and receptor ligands.

Properties

CAS No. |

66528-01-6 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

1-phenylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C16H11NO2/c18-16(19)14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19) |

InChI Key |

PZXFZSUYCIHENQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid

- Structural Difference : A chlorine substituent at the 2-position of the phenyl ring replaces hydrogen.

- Synthesis: Synthesized via Suzuki cross-coupling between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate, enabling combinatorial approaches for peripheral benzodiazepine receptor ligands .

Ethyl 1-Phenylisoquinoline-3-carboxylate

- Structural Difference : Carboxylic acid is esterified to an ethyl group.

- Properties: Molecular Formula: C₁₈H₁₅NO₂ Molecular Weight: 277.32 g/mol SMILES: CC(C1=CC=CC=C1)OC(=O)C2=CC3=CC=CC=C3C=N2 .

- Applications : Acts as a prodrug; the ester group increases lipophilicity, improving cellular uptake. Hydrolyzed in vivo to release the active carboxylic acid.

3-Fluoroisoquinoline-1-carboxylic Acid

- Structural Difference : Fluorine at the 3-position and carboxylic acid at the 1-position (vs. 3-position in the target compound).

- Properties: Molecular Formula: C₁₀H₆FNO₂ Molecular Weight: 191.16 g/mol CAS: 1179148-90-3 .

- Impact of Fluorine : Enhances metabolic stability and binding affinity through electronegative effects. Positional differences alter electronic distribution and target interactions.

Quinoline-Based Analogs (e.g., 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic Acid)

- Structural Difference: Quinoline core instead of isoquinoline, with additional substituents (cyclopropyl, trifluoromethyl).

- Properties :

- Applications : Antimicrobial and antitumor activities attributed to the trifluoromethyl group and piperazine moiety, demonstrating how ring substitution influences bioactivity.

Pyrrolidine Carboxylic Acid Derivatives (e.g., 1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic Acid)

- Structural Difference: Pyrrolidine ring replaces isoquinoline, with a phenoxy-phenyl substituent.

- Properties :

- Pharmacological Profile: Designed for CNS targeting; the pyrrolidine ring offers conformational flexibility, contrasting with the rigid isoquinoline backbone.

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.